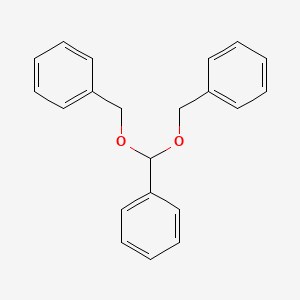

benzaldehyde dibenzyl acetal

説明

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is an organic compound with the molecular formula C21H20O2. It is known for its unique structure, which consists of two benzene rings connected by a phenylmethylene group and two oxymethylene linkages. This compound is used in various scientific research applications due to its versatile chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- typically involves the reaction of benzyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxymethylene groups to hydroxymethylene groups.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxymethylene derivatives.

Substitution: Nitrobenzene and halogenated benzene derivatives.

科学的研究の応用

Applications in Organic Synthesis

1. Acetalization Reactions:

Benzaldehyde dibenzyl acetal serves as a versatile intermediate in organic synthesis. It can participate in further reactions to yield various derivatives, which are valuable in the production of complex organic molecules. For instance, it can react with other alcohols to form different acetals, expanding its utility in synthetic pathways .

2. Flavor and Fragrance Industry:

Due to its pleasant aromatic properties, this compound is utilized in the fragrance industry as a flavoring agent. Its stability under various conditions makes it a preferred choice for formulations that require long-lasting scent profiles .

Case Study 1: Catalytic Efficiency

A study evaluated the catalytic activity of cesium phosphomolybdovanadate salts in the acetalization reactions involving benzaldehyde and alkyl alcohols. The results indicated that these catalysts significantly enhanced the conversion rates of this compound formation, achieving nearly complete conversion with high selectivity towards the desired products .

| Catalyst Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Cs₄PMo₁₁V₁O₄₀ | 95 | 95 |

| Traditional Liquid Catalysts | 65 | 70 |

Case Study 2: Stability and Impurity Formation

Research highlighted that this compound can form as an impurity in commercial benzyl alcohol when exposed to atmospheric conditions. This study examined the implications of this formation on pharmaceutical products where precise quantitative analysis is critical. It was found that low levels of this compound could interfere with analytical results, necessitating careful monitoring during production .

作用機序

The mechanism of action of Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The oxymethylene linkages allow the compound to form stable complexes with these targets, influencing various biochemical pathways. The phenylmethylene group enhances the compound’s ability to penetrate cell membranes, making it effective in drug delivery applications.

類似化合物との比較

Similar Compounds

Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar structure but lacks the phenylmethylene group.

Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound has an ethanediyl group instead of a phenylmethylene group.

Uniqueness

Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis- is unique due to its phenylmethylene group, which imparts distinct chemical properties and enhances its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications such as drug delivery and advanced material synthesis.

生物活性

Benzaldehyde dibenzyl acetal (BDBA) is a compound that has garnered attention in various fields, particularly in organic chemistry and biomedical research. Its unique structure allows it to participate in several biological processes, making it a valuable substance for study. This article explores the biological activity of BDBA, including its synthesis, stability, and potential applications.

Chemical Structure and Synthesis

BDBA is formed through the reaction of benzyl alcohol with benzaldehyde. This reaction is reversible and can occur under aerobic conditions, where benzaldehyde acts as an oxidative degradation product of benzyl alcohol . The general reaction can be represented as follows:

The synthesis of BDBA can be optimized by controlling the reaction conditions, such as temperature and concentration of reactants. Studies have shown that the use of specific catalysts can enhance the yield of BDBA during its formation .

1. Antimicrobial Properties

Research indicates that BDBA exhibits antimicrobial properties, which are significant for its application in pharmaceuticals and cosmetics. The compound has been studied for its effectiveness against various microbial strains, providing a potential avenue for its use as a preservative in cosmetic formulations .

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 10 | 10 |

2. Stability and Degradation

The stability of BDBA in pharmaceutical formulations is crucial. It has been noted that BDBA can form as an impurity in benzyl alcohol, particularly when exposed to atmospheric conditions. This formation could affect the quantitative analysis of pharmaceutical products if not properly controlled . The degradation pathways of BDBA have been studied to understand its behavior under various conditions, which is essential for ensuring product efficacy and safety.

Case Study 1: Stability Assessment

In a study assessing the stability of benzyl alcohol, researchers found that exposure to air led to the formation of BDBA. This study highlighted the need for careful storage and handling of benzyl alcohol to prevent unintended reactions that could compromise product quality .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of BDBA in cosmetic formulations. The results demonstrated that formulations containing BDBA exhibited a significant reduction in microbial load compared to control samples without BDBA, suggesting its potential as an effective preservative agent .

Research Findings

Recent studies have focused on the catalytic activity involved in the acetalization reactions of benzaldehyde with alcohols, including benzyl alcohol. Catalysts such as cesium phosphomolybdovanadate salts have shown promising results in enhancing the conversion rates and selectivity towards acetal formation .

Table: Catalytic Performance Overview

| Catalyst Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Cs₄PMo₁₁V₁O₄₀ | 95 | 95 |

| Cs₃PMo₁₂O₄₀ | 85 | 90 |

| Cs₅PMo₁₀V₂O₄₀ | 75 | 80 |

特性

IUPAC Name |

bis(phenylmethoxy)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUFFDJWAAUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483515 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5784-65-6 | |

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of benzaldehyde dibenzyl acetal formation in the context of benzyl alcohol stability?

A: The research paper [] highlights that this compound can form from benzyl alcohol under aerobic conditions. This finding is significant because it demonstrates a potential degradation pathway for benzyl alcohol, impacting its long-term stability. The formation of this compound as a byproduct could be undesirable in applications where the purity of benzyl alcohol is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。